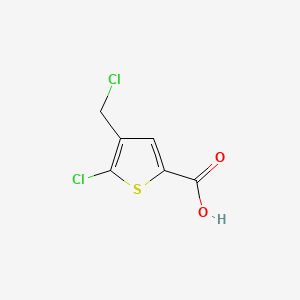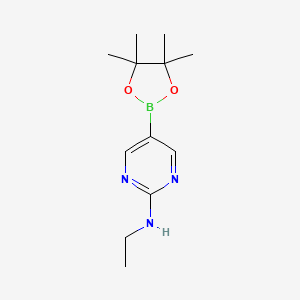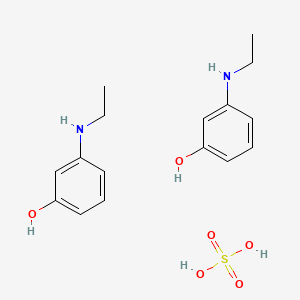
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3BrF4O . It is commonly used in the preparation of poly (arylene ether)s (PAEs) .
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde involves nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde can be represented by the InChI code: 1S/C8H4BrF3O/c9-7-2-1-6 (8 (10,11)12)3-5 (7)4-13/h1-4H .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde has a molecular weight of 253.02 g/mol . It is a liquid at ambient temperature .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Research on similar compounds has shown significant applications in catalysis and organic synthesis. For instance, the use of monodentate transient directing groups (MonoTDG) enables Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This method achieves high efficiency and good functional group tolerance, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds from amidated products. This approach demonstrates the compound's utility in diversifying synthetic routes and accessing complex organic structures (Wu et al., 2021).
Polymer Science
In polymer science, derivatives of benzaldehydes, including those similar to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, have been used to synthesize novel copolymers. The Knoevenagel condensation of ring-substituted benzaldehydes with cyanoacetate has led to the development of trisubstituted ethylenes that copolymerize with styrene, revealing insights into copolymer composition, structure, and thermal properties. These copolymers exhibit unique thermal behaviors and potential for high-performance materials (Kharas et al., 2016).
Organometallic Synthesis
The synthesis and reactivity of organometallic compounds derived from bromo and trifluoromethyl-substituted benzene compounds highlight their versatility as starting materials. These compounds serve as intermediates for generating organometallic species such as phenylmagnesium, -lithium, and -copper, which are pivotal in various synthetic applications, showcasing the potential of halogenated trifluoromethyl benzaldehydes in organometallic chemistry (Porwisiak & Schlosser, 1996).
Fluorination Chemistry
The study of trifluoromethyltris(dialkylamino)phosphonium bromides presents another facet of research, illustrating the compound's role in fluorination chemistry. These compounds facilitate the trifluoromethylation of benzaldehyde, demonstrating the utility of related benzaldehydes in introducing fluorine into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Chernega et al., 1995).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEXEDWUBIBSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716486 |
Source


|
| Record name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |
CAS RN |
1291487-26-7 |
Source


|
| Record name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595155.png)



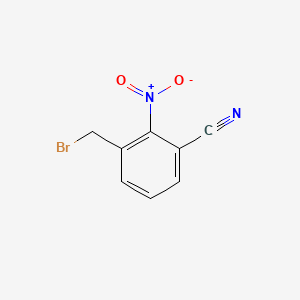
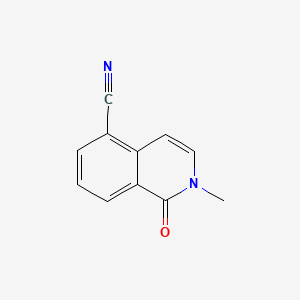
![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)


